2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-7-6-10-21(11-12)15(14-8-4-3-5-9-14)16-17(23)22-18(24-16)19-13(2)20-22/h3-5,8-9,12,15,23H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLPHZRJXZEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of a class of heterocyclic compounds that exhibit significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.5 g/mol. The structure features a thiazolo-triazole core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 886905-52-8 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values against various pathogens indicate strong antibacterial properties.
Case Study: Antibacterial Efficacy
In vitro testing showed that the compound exhibited significant activity against Pseudomonas aeruginosa and Escherichia coli , with MIC values reported as low as 0.21 μM for certain derivatives . The mechanism of action appears to involve the inhibition of bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various derivatives have been synthesized and tested against human cancer cell lines.
Research Findings
- Cytotoxicity Assays : The compound demonstrated notable cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with key targets involved in cancer cell proliferation, such as EGFR and VEGFR-2, leading to reduced cell viability .
Other Biological Activities
In addition to its antimicrobial and anticancer activities, the compound has been investigated for other pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, potentially through modulation of cytokine release .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection assays, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Antitumor Activity
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. For instance:
- Mechanism : Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
- Case Study : A related thiazolo[3,2-b][1,2,4]triazole derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against bacterial and fungal infections due to the presence of thiazole and triazole moieties:
- Mechanism : Disruption of microbial cell membranes and interference with metabolic pathways.
Metabolic Regulation
The compound has shown potential in regulating metabolic pathways:
- Target Interaction : Binds to Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.
- Fatty Acid Oxidation : Enhances breakdown of fatty acids.
- Lipogenesis : Modulates lipid synthesis.
- Glucose Metabolism : Regulates glucose uptake and utilization.
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic applications:
| Study Focus | Findings |
|---|---|
| Anticancer Studies | Significant tumor size reduction in xenograft models with specific dosages. |
| Metabolic Regulation | Improved insulin sensitivity and lipid profiles in diabetic models. |
| Synergistic Effects | Enhanced efficacy observed when combined with established chemotherapeutics in vitro and in vivo. |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 and sulfur in the thiazole ring undergo oxidation under controlled conditions:
-
Hydroxyl group oxidation : Using mild oxidants like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, yielding 2-methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b] triazol-6-one.
-
Thiazole ring oxidation : Strong oxidants (e.g., H₂O₂/CH₃COOH) oxidize the sulfur atom to a sulfoxide or sulfone derivative .
Substitution Reactions
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Nucleophilic substitution at the piperidinyl nitrogen occurs with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .
-
Electrophilic aromatic substitution on the phenyl ring is feasible under Friedel-Crafts conditions, introducing groups like NO₂ or Br at the para position .
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions with alkynes, forming fused pyrimidine or thiadiazine derivatives . Ring-opening reactions with hydrazine yield thiosemicarbazide intermediates .
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | PCC (CH₂Cl₂, 0°C) | 6-Keto derivative |
| S-Oxidation | H₂O₂ (CH₃COOH, 60°C) | Sulfoxide/sulfone analogs |
| N-Alkylation | Methyl iodide (K₂CO₃, DMF, 80°C) | Quaternary ammonium salt |
| Electrophilic Substitution | Br₂ (FeBr₃, 25°C) | 4-Bromo-phenyl derivative |
| Cycloaddition | Dibenzoylacetylene (EtOH, RT) | Triazolo[1,5-a]pyrimidine hybrid |
Structural Influence on Reactivity
-
Thiazole-triazole core : The electron-deficient triazole ring directs electrophilic attacks to the phenyl group, while the thiazole sulfur stabilizes radicals during oxidation .
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Piperidinyl group : The tertiary amine facilitates N-alkylation and enhances solubility in polar aprotic solvents.
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Methyl groups : Steric hindrance at the 3-methylpiperidinyl and 2-methyl positions slows down nucleophilic substitutions at adjacent sites .
Stability and Degradation
-
Thermal stability : Decomposes above 220°C via cleavage of the piperidinyl-phenyl bond (TGA data) .
-
Photodegradation : UV light (254 nm) induces ring-opening of the triazole moiety within 24 hours.
This compound’s versatility in synthesis and functionalization underscores its value in medicinal chemistry and materials science. Further studies should explore enantioselective modifications of the piperidinyl group to optimize bioactivity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s distinctiveness arises from its substituents. Key comparisons with analogs include:
Spectroscopic and Analytical Data
- NMR Profiles: The target compound’s ¹H-NMR would show signals for the hydroxyl proton (~5–6 ppm) and piperidine methyl group (~1.2 ppm), distinct from aryl-substituted analogs (e.g., 5d’s phenylamino protons at ~7 ppm ).
- Mass Spectrometry : Analogs like 2k (m/z 236 [M+H]⁺ ) exhibit lower molecular weights than the target compound, which would have a higher m/z due to its bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
